molecular formula C8H9Cl2N5.ClH B218158 (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid CAS No. 104693-32-5

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

Katalognummer B218158
CAS-Nummer: 104693-32-5
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: NCTKBYPUWBMEBQ-CDITXYPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid, also known as troglitazone, is a synthetic compound that belongs to the thiazolidinedione class of drugs. Troglitazone has been studied extensively for its potential therapeutic effects in treating various diseases, including diabetes, cancer, and Alzheimer's disease.

Wirkmechanismus

Troglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid leads to increased insulin sensitivity and improved glucose uptake in the liver, muscle, and adipose tissue. Troglitazone also has anti-inflammatory and anti-cancer effects, which are thought to be mediated through its effects on PPARγ.
Biochemical and Physiological Effects
Troglitazone has been found to have a number of biochemical and physiological effects. In diabetic patients, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease insulin resistance. Troglitazone has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In cancer cells, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been shown to inhibit cell proliferation and induce apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid is that it has been extensively studied in both in vitro and in vivo models, making it a well-established tool for research. However, one limitation of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid is that it has been associated with liver toxicity in some patients, which has led to its withdrawal from the market.

Zukünftige Richtungen

There are several future directions for research on (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid. One area of interest is in the development of new thiazolidinedione compounds that have improved efficacy and reduced toxicity compared to (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid. Another area of interest is in the use of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid as a potential treatment for Alzheimer's disease, as it has been found to have neuroprotective effects in animal models. Finally, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid may also have potential as a therapeutic agent for other inflammatory and metabolic diseases.

Synthesemethoden

Troglitazone is synthesized through a multi-step process that involves the reaction of 5-bromo-2-hexanone with p-toluenesulfonic acid to form the intermediate compound, 5-bromo-2-hexanol. The intermediate compound is then reacted with 2,2-dimethyl-4-phenyl-1,3-dioxolane in the presence of a base to form the final product, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid.

Wissenschaftliche Forschungsanwendungen

Troglitazone has been studied extensively for its potential therapeutic effects in treating various diseases. In particular, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been found to have anti-diabetic, anti-cancer, and anti-inflammatory properties. Troglitazone has also been studied for its potential neuroprotective effects in treating Alzheimer's disease.

Eigenschaften

CAS-Nummer

104693-32-5

Produktname

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

Molekularformel

C8H9Cl2N5.ClH

Molekulargewicht

318.4 g/mol

IUPAC-Name

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C19H26O4/c1-19(2)22-14-16(12-6-3-4-9-13-17(20)21)18(23-19)15-10-7-5-8-11-15/h3,5-8,10-11,16,18H,4,9,12-14H2,1-2H3,(H,20,21)/b6-3-/t16-,18-/m1/s1

InChI-Schlüssel

NCTKBYPUWBMEBQ-CDITXYPMSA-N

Isomerische SMILES

CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2)C/C=C\CCCC(=O)O)C

SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)CC=CCCCC(=O)O)C

Kanonische SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)CC=CCCCC(=O)O)C

Synonyme

7-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)heptenoic acid
7-DDPDHA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.